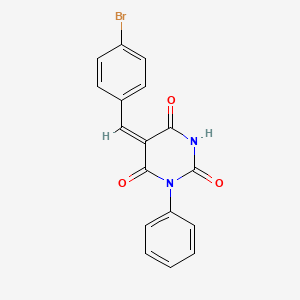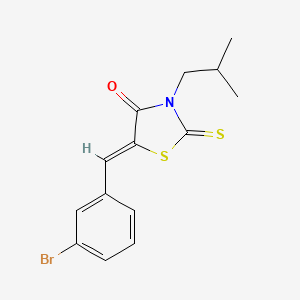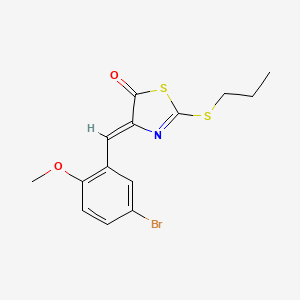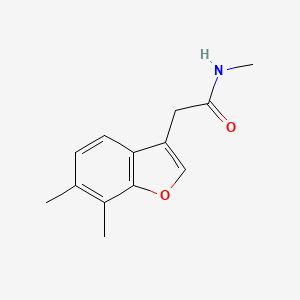
5-(4-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves multi-step reactions starting from readily available substrates. A representative method includes the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine , an important intermediate in the synthesis of various pyrimidine derivatives. This compound is synthesized from methyl 2-(4-bromophenyl) acetate through a series of reactions, highlighting the complexity and the strategic approach needed in synthesizing such compounds (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using techniques like NMR, MS, and single-crystal X-ray diffraction. For instance, the crystal structure and Density Functional Theory (DFT) study of a similar compound, 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine , demonstrate the importance of structural determination in understanding the compound's properties and potential applications (Mu et al., 2015).
Chemical Reactions and Properties
Pyrimidine compounds undergo various chemical reactions, reflecting their reactivity and functional group transformations. The synthesis of diverse pyrimidine derivatives, such as thiadiazoles, pyrazolopyrimidines, and thienopyrimidines, from a 5-bromobenzofuran precursor, showcases the versatility of pyrimidine chemistry in generating compounds with potentially significant biological activities (Abdelhamid et al., 2016).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The synthesis and crystallographic analysis of compounds like N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide reveal insights into their solid-state properties and potential for material science applications (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, play a pivotal role in the functional application of pyrimidine derivatives. Studies focusing on the synthesis and antitumor activity of compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine highlight the medicinal chemistry aspect of pyrimidine derivatives (Grivsky et al., 1980).
Propriétés
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-12-8-6-11(7-9-12)10-14-15(21)19-17(23)20(16(14)22)13-4-2-1-3-5-13/h1-10H,(H,19,21,23)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASKGQOXFQNTOL-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-bromobenzylidene)-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-ethoxy-4-({4-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4843134.png)

![8-ethoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843142.png)
![2-{2-[(benzylamino)methyl]-4-chlorophenoxy}acetamide hydrochloride](/img/structure/B4843143.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4843146.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide](/img/structure/B4843154.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843159.png)
![2,2'-[1,4-butanediylbis(thio)]bis(4,6-dimethylnicotinonitrile)](/img/structure/B4843172.png)
![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4843182.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4843196.png)